Alexidine-d10 (dihydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alexidine-d10 (dihydrochloride) is a deuterated form of alexidine dihydrochloride, a bisbiguanide compound known for its potent antimicrobial properties. It is primarily used in research settings to study its effects on various biological systems. The compound is characterized by its ability to inhibit protein tyrosine phosphatases localized to mitochondria, making it a valuable tool in biochemical and pharmacological research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Alexidine-d10 (dihydrochloride) involves the incorporation of deuterium atoms into the alexidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the parent compound, alexidine, followed by deuteration using deuterated reagents under controlled conditions .

Industrial Production Methods: Industrial production of Alexidine-d10 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings to achieve the desired isotopic enrichment .

化学反应分析

Types of Reactions: Alexidine-d10 (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Alexidine-d10 (dihydrochloride) can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized alexidine derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Alexidine dihydrochloride is a bisbiguanide compound with a variety of applications, including use as an antifungal and antibiofilm agent . Alexidine-d10 dihydrochloride is a labeled analog of Alexidine .

Scientific Research Applications

- Antimicrobial Research Alexidine-[d10] Dihydrochloride, the labeled analog of Alexidine, functions as an antimicrobial agent belonging to the biguanide class and is also a bisbiguanide .

- Head and Neck Cancer Studies Alexidine dihydrochloride has been evaluated as a novel therapeutic compound for head and neck cancers . It was found to reduce cell viability in human hypopharyngeal squamous cancer and human undifferentiated nasopharyngeal cancer cells .

- Apoptosis Induction Alexidine dihydrochloride induces apoptosis, as revealed by DNA content analyses and Hoechst 33342 staining . It also induces mitochondrial damage .

- PTPMT1 Inhibition Alexidine dihydrochloride serves as an effective and selective inhibitor of PTP localized to mitochondrion 1 (PTPMT1), a dual-specificity phosphatase involved in insulin secretion regulation .

- Diabetes Research Alexidine dihydrochloride's inhibition of PTPMT1 suggests its potential use as a pharmacological target in treating type II diabetes .

- Antibacterial and Antibiofilm Properties Alexidine dihydrochloride exhibits antibacterial and antibiofilm activity against a range of fungal pathogens . It has shown antibacterial activity against Acinetobacter baumannii .

- Anti-plaque Agent Alexidine is used as an anti-plaque agent in oral disinfectants and lens cleansers . It possesses antibacterial and antiplaque properties against Streptococcus mutans, Actinomyces ciscosus, and Actinomyces naesludii .

作用机制

The mechanism of action of Alexidine-d10 (dihydrochloride) involves its interaction with protein tyrosine phosphatases localized to mitochondria. By inhibiting these enzymes, the compound disrupts cellular signaling pathways, leading to various biological effects. The inhibition of protein tyrosine phosphatases affects mitochondrial function, which can result in altered cellular metabolism and apoptosis .

相似化合物的比较

Chlorhexidine: Another bisbiguanide compound with antimicrobial properties.

Hexachlorophene: An antiseptic agent with similar applications in antimicrobial treatments.

Polyhexamethylene biguanide: A polymeric biguanide used in disinfectants and antiseptics

Comparison: Alexidine-d10 (dihydrochloride) is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical studies. Compared to chlorhexidine and hexachlorophene, Alexidine-d10 (dihydrochloride) offers distinct advantages in research applications due to its isotopic labeling, which facilitates detailed mechanistic studies and quantitative analyses .

生物活性

Alexidine-d10 (dihydrochloride), a bis-biguanide compound, exhibits significant biological activity, particularly in its role as a selective inhibitor of protein tyrosine phosphatases localized to mitochondrion 1 (PTPMT1). This compound has garnered attention for its multifaceted applications in antibacterial, antifungal, and anticancer therapies. This article delves into the detailed biological activities of Alexidine-d10, supported by data tables and research findings.

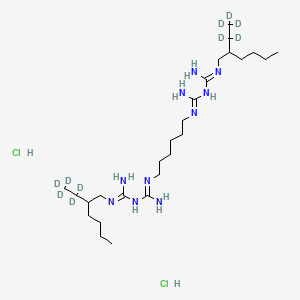

- Chemical Name : N,N''-Bis(2-ethylhexyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide dihydrochloride

- CAS Number : 1715-30-6

- Molecular Formula : C26H58Cl2N10

- Molecular Weight : 581.712 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 658.2ºC at 760 mmHg

- Melting Point : 220.6-223.4ºC

Alexidine-d10 acts primarily by inhibiting PTPMT1, which is crucial for mitochondrial function and energy metabolism. The inhibition of this phosphatase leads to increased insulin secretion from pancreatic β-cells and induces apoptosis in cancer cells through mitochondrial pathways .

Antifungal Activity

Alexidine-d10 demonstrates broad-spectrum antifungal activity against various fungal pathogens, including both drug-sensitive and resistant strains:

- Minimum Inhibitory Concentration (MIC) :

- Most Candida spp.: ≤1.5 μg/mL

- Notably effective against fluconazole-resistant strains such as Candida auris and Candida glabrata.

Efficacy Against Biofilms

Research indicates that Alexidine-d10 can effectively disrupt preformed biofilms of Candida species. It shows a substantial reduction in biofilm viability in murine models, inhibiting up to 67% of fungal biofilm growth compared to untreated controls .

| Fungal Strain | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Candida albicans | ≤1.5 | 67 |

| Candida glabrata | ≤1.5 | 60 |

| Candida auris | ≤1.5 | 70 |

Antibacterial Properties

Alexidine-d10 also exhibits notable antibacterial properties, particularly against Gram-negative bacteria. Studies have shown that it outperforms traditional disinfectants in biocidal efficacy:

- Biocidal Activity : Greater than 3-log reductions against pathogens such as Acinetobacter xylosoxidans and Stenotrophomonas maltophilia were observed with Alexidine-based solutions compared to other agents .

Anticancer Activity

The anticancer potential of Alexidine-d10 has been explored in various studies:

- Cell Lines Tested : FaDu cells (human pharyngeal squamous carcinoma) demonstrated significant sensitivity to Alexidine-d10, leading to cell death via mitochondrial apoptosis pathways.

- IC50 Value : The compound showed an IC50 value of approximately 1.08 μM in vitro for inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of Alexidine-d10:

- Antifungal Efficacy Study :

- In Vivo Model :

- Combination Therapy :

属性

分子式 |

C26H58Cl2N10 |

|---|---|

分子量 |

591.8 g/mol |

IUPAC 名称 |

1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C26H56N10.2ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);2*1H/i3D3,4D3,7D2,8D2;; |

InChI 键 |

BRJJFBHTDVWTCJ-YIGPJHFESA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N.Cl.Cl |

规范 SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。